molecular formula C16H26N2O3 B2616199 (3,4-Dimethoxy-benzyl)-(3-morpholin-4-yl-propyl)-amine CAS No. 107155-56-6

(3,4-Dimethoxy-benzyl)-(3-morpholin-4-yl-propyl)-amine

Cat. No.: B2616199
CAS No.: 107155-56-6
M. Wt: 294.395
InChI Key: UQCUWZDCPKMUHA-UHFFFAOYSA-N
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Description

(3,4-Dimethoxy-benzyl)-(3-morpholin-4-yl-propyl)-amine is a tertiary amine compound featuring a benzyl group substituted with two methoxy groups at the 3- and 4-positions, linked to a 3-morpholin-4-yl-propyl chain. This compound is structurally analogous to several bioactive molecules, particularly in CNS-targeting agents, where methoxy-substituted aromatic systems are common .

Properties

IUPAC Name

N-[(3,4-dimethoxyphenyl)methyl]-3-morpholin-4-ylpropan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O3/c1-19-15-5-4-14(12-16(15)20-2)13-17-6-3-7-18-8-10-21-11-9-18/h4-5,12,17H,3,6-11,13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQCUWZDCPKMUHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNCCCN2CCOCC2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,4-Dimethoxy-benzyl)-(3-morpholin-4-yl-propyl)-amine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(3,4-Dimethoxy-benzyl)-(3-morpholin-4-yl-propyl)-amine can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The benzylamine moiety can be reduced to form the corresponding amine.

    Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products

    Oxidation: Products include 3,4-dimethoxybenzaldehyde or 3,4-dimethoxybenzoic acid.

    Reduction: The major product is the corresponding primary amine.

    Substitution: Products vary depending on the substituent introduced to the benzyl ring.

Mechanism of Action

The mechanism of action of (3,4-Dimethoxy-benzyl)-(3-morpholin-4-yl-propyl)-amine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a class of N-benzyl-morpholinylalkylamines, which vary in substituents on the benzyl ring and the alkyl chain. Below is a comparative analysis of key analogs:

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents (Benzyl) Molecular Formula Molecular Weight Key Features/Properties
(3,4-Dimethoxy-benzyl)-(3-morpholin-4-yl-propyl)-amine 3-OCH₃, 4-OCH₃ C₁₇H₂₆N₂O₃ 306.40 g/mol High polarity (two methoxy groups), moderate logP
(3-Methoxy-benzyl)-(3-morpholin-4-yl-propyl)-amine (CAS 1153383-86-8) 3-OCH₃ C₁₅H₂₄N₂O₂ 272.37 g/mol Reduced steric bulk; lower molecular weight
(4-Chloro-benzyl)-(3-morpholin-4-yl-propyl)-amine (CAS 107921-37-9) 4-Cl C₁₄H₂₁ClN₂O 268.79 g/mol Lipophilic (Cl substituent); higher logP
(4-Allyloxy-3-methoxy-benzyl)-(3-morpholin-4-yl-propyl)-amine 3-OCH₃, 4-OCH₂CH₂CH₂ C₁₈H₂₈N₂O₃ 320.43 g/mol Allyloxy group introduces potential reactivity (e.g., Michael addition)
(3-Morpholin-4-yl-propyl)-thiophen-2-ylmethyl-amine dihydrochloride Thiophen-2-yl C₁₃H₂₂Cl₂N₂OS 341.30 g/mol Aromatic heterocycle (thiophene); increased hydrogen-bonding capacity

Structural Differences and Implications

  • Substituent Electronic Effects: Methoxy groups (electron-donating) enhance solubility in polar solvents compared to chloro (electron-withdrawing) or allyloxy (neutral) groups .
  • Steric Effects: The 3,4-dimethoxy substitution creates a planar aromatic system with moderate steric hindrance, whereas mono-substituted analogs (e.g., 3-methoxy or 4-chloro) allow for greater conformational flexibility .

Physicochemical Properties

  • Polar Surface Area (PSA) : Compounds with morpholine and multiple methoxy groups (e.g., the target compound) exhibit higher PSA (~50–60 Ų), favoring aqueous solubility .
  • logP : Chloro-substituted analogs (e.g., CAS 107921-37-9) have higher logP values (~2.5–3.0) due to lipophilic Cl, whereas methoxy-rich variants (e.g., the target compound) show lower logP (~1.5–2.0) .

Biological Activity

(3,4-Dimethoxy-benzyl)-(3-morpholin-4-yl-propyl)-amine is a synthetic organic compound that has garnered attention in pharmacological research due to its unique structural features and potential biological activities. This compound contains a benzyl moiety with two methoxy groups and a morpholine ring linked to a propyl chain, making it an interesting candidate for studies related to neurotransmitter modulation and therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C16H26N2O3C_{16}H_{26}N_{2}O_{3} with a molecular weight of approximately 294.4 g/mol. Its structure is characterized by:

  • Benzyl Group : Substituted with two methoxy groups at the 3 and 4 positions.
  • Morpholine Ring : Connected to a propyl chain, which may influence its pharmacokinetic properties.

Preliminary studies suggest that this compound may interact with various neurotransmitter systems, particularly serotonin and dopamine receptors. The specific mechanisms through which it exerts its effects are still under investigation, but it is hypothesized to act as an agonist or antagonist at certain receptor sites, modulating neurotransmitter activity in the central nervous system .

Antidepressant-like Effects

Similar compounds have demonstrated efficacy in animal models of depression. The structural similarity of this compound to known psychoactive substances indicates potential antidepressant properties. Research suggests that it may enhance mood by modulating serotonin levels .

Cognitive Enhancement

There is emerging evidence that this compound may have cognitive-enhancing effects. Studies on related compounds indicate potential applications in treating cognitive deficits associated with neurodegenerative diseases .

Neuroprotective Properties

Some studies suggest that this compound may offer neuroprotection. This property could be beneficial in developing treatments for conditions such as Alzheimer's disease and other neurodegenerative disorders .

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with structurally similar compounds to highlight its unique pharmacological profile.

Compound NameStructural FeaturesUnique Biological Activity
(2,5-Dimethoxy-benzyl)-(3-morpholin-4-yl-propyl)-amineDifferent methoxy substitutionPotentially different receptor selectivity
(2,4-Dimethoxy-benzyl)-(3-morpholin-4-yl-propyl)-amineSimilar core structure; varied substitutionMay exhibit distinct metabolic pathways
(2,3-Dimethoxy-benzyl)-(3-morpholin-4-yl-propyl)-amineClose analog; different methoxy locationsCould have unique interactions with biological targets

This table illustrates how variations in the methoxy group positions can influence the biological activities and receptor selectivity of these compounds.

Case Studies and Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of morpholino derivatives similar to this compound. Notably:

  • Inhibition of Tubulin Polymerization : Morpholino compounds have shown the ability to inhibit tubulin polymerization in vitro, which is crucial for cell division. This activity suggests potential anticancer applications .
  • Antitumor Activity : Some derivatives demonstrated significant cytotoxicity against various cancer cell lines, indicating that modifications to the benzyl ring could enhance antitumor efficacy .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (3,4-Dimethoxy-benzyl)-(3-morpholin-4-yl-propyl)-amine, and how can intermediates be characterized?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or reductive amination. For example, the 3,4-dimethoxybenzyl group can be introduced via alkylation of a morpholinylpropylamine precursor using 3,4-dimethoxybenzyl chloride. Intermediates should be characterized using 1^1H/13^13C NMR to confirm substituent positions and LC-MS for purity (≥95%) . Ethyl aroylacetates with dimethoxyphenyl groups (e.g., 3b in ) may serve as precursors, requiring optimization of reaction conditions (e.g., solvent, temperature) to minimize byproducts like unreacted amines or oxidized morpholine derivatives.

Q. How can researchers validate the purity and structural integrity of this compound?

  • Methodological Answer : Combine orthogonal techniques:

  • HPLC-UV/ELS : Quantify purity using a C18 column (acetonitrile/water gradient) with UV detection at 254 nm.
  • Mass Spectrometry : Confirm molecular weight (e.g., ESI-MS expected [M+H]+^+ ~377 g/mol).
  • NMR : Key signals include the morpholine δ 2.4–3.5 ppm (m, 8H, morpholine protons) and dimethoxybenzyl δ 3.8 ppm (s, 6H, OCH3_3) .

Q. What experimental designs are suitable for preliminary pharmacological screening?

  • Methodological Answer : Use a randomized block design with dose-response assays (e.g., IC50_{50} determination in enzyme inhibition studies). For in vitro models, apply split-plot designs to test multiple concentrations across replicates, as seen in . Include positive controls (e.g., known kinase inhibitors for morpholine-containing analogs) and solvent controls to isolate compound-specific effects .

Advanced Research Questions

Q. How can contradictory data on the compound’s biological activity be resolved?

  • Methodological Answer :

  • Dose-Response Reproducibility : Repeat assays across independent labs using standardized protocols (e.g., fixed DMSO concentrations ≤0.1%).
  • Off-Target Profiling : Screen against related targets (e.g., GPCRs, ion channels) to rule out non-specific binding.
  • Metabolite Analysis : Use LC-MS/MS to identify active metabolites that may contribute to observed discrepancies .

Q. What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?

  • Methodological Answer :

  • LogP Adjustment : Introduce hydrophilic groups (e.g., hydroxylation of the benzyl ring) to reduce LogP from ~2.5 to <2, improving solubility.
  • Prodrug Design : Mask the amine with acetyl or PEG groups to enhance bioavailability.
  • Plasma Stability Assays : Incubate with liver microsomes to identify metabolic hotspots (e.g., morpholine ring oxidation) .

Q. How can computational modeling predict binding modes to target proteins?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina with protein structures (e.g., PDB ID for kinases) to simulate interactions. Focus on hydrogen bonding with morpholine oxygen and π-π stacking of the dimethoxybenzyl group.
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Compare with experimental IC50_{50} data to validate models .

Q. What advanced analytical techniques resolve structural ambiguities in synthetic byproducts?

  • Methodological Answer :

  • 2D NMR (HSQC, HMBC) : Assign quaternary carbons and confirm connectivity in ambiguous regions (e.g., propyl-morpholine linkage).
  • X-ray Crystallography : Grow single crystals via vapor diffusion (e.g., hexane/ethyl acetate) to unambiguously determine stereochemistry .

Methodological Considerations

  • Safety : Handle using PPE (gloves, goggles) due to potential skin/eye irritation, as noted for morpholine derivatives .
  • Data Reproducibility : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) by documenting reaction conditions in electronic lab notebooks (e.g., LabArchives) .

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